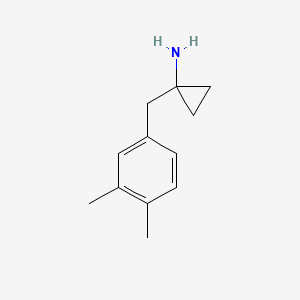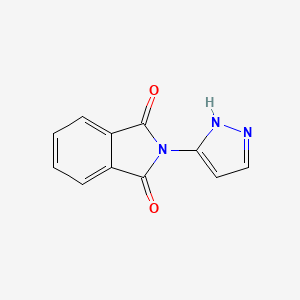![molecular formula C9H11NO3 B8722668 (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B8722668.png)
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
概要
説明
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound belonging to the class of benzodioxines. This compound features a benzodioxine ring structure with an amino group and a hydroxymethyl group attached. Benzodioxines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the palladium-catalyzed intramolecular etherification of halogenated aromatic hydrocarbons with chiral alcohol groups . This method allows for the construction of the benzodioxine ring with high enantioselectivity.
Industrial Production Methods: Industrial production of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol may involve large-scale catalytic processes using palladium or other transition metal catalysts. The reaction conditions are optimized to achieve high yields and purity, often involving the use of green solvents and environmentally friendly catalysts .
化学反応の分析
Types of Reactions: (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include carboxylic acid derivatives, amine derivatives, and various substituted benzodioxine compounds .
科学的研究の応用
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases, such as hypertension and neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels. For example, it has been shown to interact with serotonin receptors and adrenergic receptors, influencing neurotransmission and vascular function .
類似化合物との比較
2,3-Dihydro-1,4-benzodioxine: Lacks the amino and hydroxymethyl groups but shares the core benzodioxine structure.
6-Amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine: Similar structure with a benzoxazine ring instead of a benzodioxine ring.
Uniqueness: (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and research applications .
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
(6-amino-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H11NO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5,10H2 |
InChIキー |
WESGTRBLNOIOAT-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=C(O1)C=CC(=C2)N)CO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
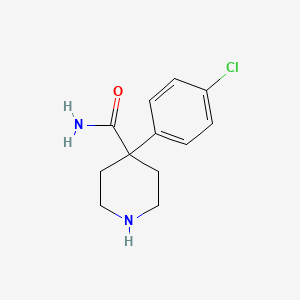
![3,4-Dichloro-N-[2-(furan-3-yl)-2-oxoethyl]benzamide](/img/structure/B8722590.png)
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]acetic acid](/img/structure/B8722598.png)
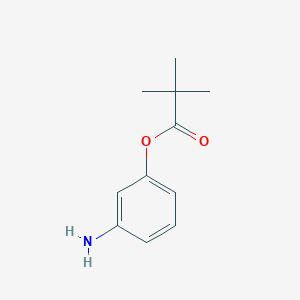
![5-amino-1-[3-(benzyloxy)propoxy]-1H-imidazole-4-carboxamide](/img/structure/B8722608.png)

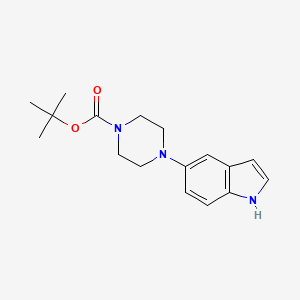
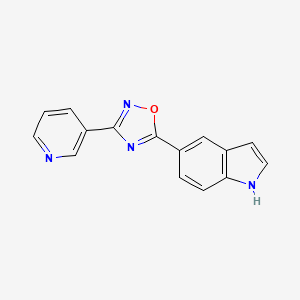
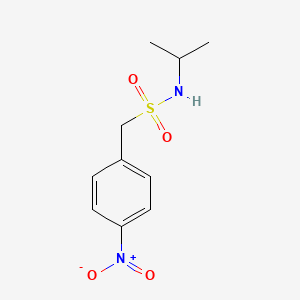
![{4-Aminopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol](/img/structure/B8722645.png)
![Benzamide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(phenylmethyl)-](/img/structure/B8722651.png)
![8-Hydroxy-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B8722652.png)
